3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)phenol
Description
Historical Development and Research Evolution
The development of this compound is rooted in the broader exploration of 2-aminothiazole derivatives, which gained prominence in the mid-20th century for their antimicrobial and anticancer properties. Early synthetic routes for 2-aminothiazoles involved condensation of thiourea with α-halo ketones, as exemplified by the preparation of sulfathiazole antibiotics. The introduction of sulfonyl groups into thiazole systems emerged later, driven by their role in enhancing metabolic stability and target binding affinity.
A pivotal shift occurred with the discovery of SKI-II (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole), a sphingosine kinase inhibitor featuring a 2-aminothiazole core with para-chlorophenyl and hydroxyanilino substituents. This compound demonstrated that sulfonyl and halogen modifications could fine-tune biological activity, inspiring the design of analogues like this compound. The phenylsulfonyl moiety in particular was adopted from studies on B-RAFV600E kinase inhibitors, where it improved hydrophobic interactions with enzyme active sites.
Structural Classification within Aminothiazole-Based Compounds
This compound belongs to the 2-aminothiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Its structure features three critical substituents:
- 5-Chloro group : Enhances electron-withdrawing effects, stabilizing the thiazole ring and influencing intermolecular interactions.
- 4-Phenylsulfonyl moiety : Introduces steric bulk and polarizability, often associated with kinase inhibition and protein binding.
- 2-Amino-phenolic arm : Provides hydrogen-bonding capacity and redox activity, potentially contributing to antioxidant or enzyme-modulating effects.
Compared to simpler 2-aminothiazoles, this compound’s multi-substituted architecture aligns with modern trends in fragment-based drug design, where modular substituents are combined to optimize pharmacokinetic and pharmacodynamic profiles.
Relationship to SKI-II and Other Sulfonyl-Thiazole Compounds
Structurally, this compound shares key features with SKI-II (Figure 1):
- Thiazole core : Both compounds utilize the 2-aminothiazole scaffold as a structural anchor.
- Chlorinated aryl groups : SKI-II contains a para-chlorophenyl group, while the subject compound incorporates a 5-chloro substituent directly on the thiazole ring.
- Hydroxyaniline derivatives : SKI-II’s p-hydroxyanilino group parallels the phenolic -OH group in the subject compound, suggesting potential overlap in hydrogen-bonding interactions.
However, the phenylsulfonyl group in the subject compound introduces distinct electronic and steric properties compared to SKI-II’s simpler aryl substituents. This modification may alter target selectivity, as sulfonyl groups are known to engage in polar interactions with lysine or arginine residues in kinase ATP-binding pockets.
Other sulfonyl-thiazole analogues, such as those explored in B-RAFV600E inhibition studies, demonstrate that the sulfonyl moiety enhances binding affinity by up to 10-fold compared to non-sulfonylated counterparts. This suggests that the phenylsulfonyl group in this compound could confer similar advantages in target engagement.
Research Significance in Medicinal Chemistry and Biochemistry
The compound’s hybrid structure positions it at the intersection of multiple therapeutic research avenues:
- Kinase inhibition : The sulfonyl-thiazole motif is recurrent in kinase inhibitors, with demonstrated activity against B-RAFV600E and sphingosine kinase.
- Antioxidant potential : Phenolic derivatives of 2-aminothiazoles have shown dose-dependent increases in superoxide dismutase and catalase activities in preclinical models.
- Enzymatic modulation : Structural analogs inhibit Poly(ADP-Ribose) Polymerase-1 (PARP-1) and KPNB1 (importin-β), suggesting potential applications in cancer and neurodegenerative diseases.
Recent synthetic advancements, such as iodine-catalyzed cyclization for thiazole formation and Suzuki couplings for aryl group installation, have enabled precise functionalization of the core scaffold. These methods facilitate structure-activity relationship studies to optimize the compound’s bioactivity profile.
Table 1: Comparative Analysis of Key Sulfonyl-Thiazole Derivatives
Properties
IUPAC Name |
3-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c16-13-14(23(20,21)12-7-2-1-3-8-12)18-15(22-13)17-10-5-4-6-11(19)9-10/h1-9,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZSLKJHWJVQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC(=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)phenol, a compound with the molecular formula C15H11ClN2O3S2 and a molecular weight of 366.8 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), supported by case studies and relevant data.
Overview of Biological Activities
The compound is noted for exhibiting a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor
- Antidiabetic
These activities are attributed to the compound's unique structural features, particularly the thiazole and phenolic moieties, which play critical roles in its interaction with biological targets .
Antitumor Activity
Research has demonstrated that derivatives of thiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds bearing halogen atoms exhibit significant inhibitory effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The presence of electron-withdrawing groups enhances the cytotoxic potential against these cancerous cells .
Case Study: Inhibition of Cancer Cell Lines
A study focused on the cytotoxic effects of this compound against several human cancer cell lines. The results indicated that this compound demonstrated promising activity against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Induction of apoptosis |
| A549 | 12.7 | Cell cycle arrest at G2/M phase |
| HT-29 | 18.3 | Inhibition of proliferation via apoptosis |
The study utilized the Sulforhodamine B (SRB) assay to determine cytotoxicity, confirming that the compound effectively reduces cell viability in a dose-dependent manner .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been evaluated through various assays, including those measuring nitric oxide (NO) production and cytokine release. The results indicated that this compound significantly reduced NO levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in inhibiting inflammatory pathways.
Table: Anti-inflammatory Activity
| Assay Type | Result |
|---|---|
| NO Production (µM) | Decreased from 25 µM to 8 µM |
| TNF-alpha Release (pg/mL) | Reduced by 40% at 10 µM concentration |
These findings indicate that the compound may serve as a potential therapeutic agent for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly influenced by its structural components:
- Thiazole Ring : Essential for interaction with biological targets.
- Phenolic Group : Contributes to antioxidant activity and enhances binding affinity.
- Chloro Substituent : Improves lipophilicity and cellular uptake.
Research indicates that modifications to these groups can lead to variations in potency and selectivity against different biological targets .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity:
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can effectively combat various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a recent study demonstrated that 3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)phenol exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
2. Anticancer Research:
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound showed cytotoxic effects on A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential as a lead compound for further development in anticancer therapies .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism | Results |
|---|---|---|---|
| Antimicrobial | MRSA, Gram-negative bacteria | Disruption of cell wall synthesis | Comparable MIC to ciprofloxacin |
| Anticancer | A549, MCF7, HT1080 | Induction of apoptosis | Significant reduction in cell viability |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing phenylsulfonyl and chloro groups activate the thiazole ring for nucleophilic substitution at the 4- and 5-positions.
Cyclization Reactions
The amino-phenolic moiety participates in heterocycle formation under acidic or basic conditions:
Thiazolidinone Formation
Reaction with thioglycolic acid in acetic acid yields fused thiazolidinone derivatives (Scheme 1):
text3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)phenol + Thioglycolic acid → Thiazolo[5,4-d]thiazolidin-4-one derivative
Pyran Derivatives
Multi-component reactions with aldehydes and malononitrile generate pyran-fused structures (Table 2):
Schiff Base Formation
The phenolic –OH reacts with aldehydes to form imine-linked derivatives:
-
Conditions : EtOH, RT, 4 h
-
Example : 4-Nitrobenzaldehyde → this compound-4-nitrobenzylidene
Suzuki–Miyaura Cross-Coupling
The 5-chloro group undergoes palladium-catalyzed coupling with arylboronic acids:
-
Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C
-
Example : 4-Fluorophenylboronic acid → 5-(4-Fluorophenyl)-thiazol-2-amine derivative
Electrophilic Aromatic Substitution
The para-position of the phenol group undergoes nitration and sulfonation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)-4-nitrophenol | 68% |
| ClSO₃H | DCM, RT, 6 h | This compound-4-sulfonic acid | 73% |
Oxidation and Reduction
-
Oxidation : MnO₂ in acetone oxidizes the phenol to a quinone (yield: 58%) .
-
Reduction : H₂/Pd-C reduces the sulfonyl group to a sulfide (yield: 64%) .
Key Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several thiazole derivatives reported in the evidence, differing primarily in substituents at positions 4 and 5 of the thiazole ring. Key comparisons include:
Key Observations :
- Substituent Effects : The phenylsulfonyl group in the target compound differs from the 4-chlorophenyl (Compound 4) or 4-fluorophenyl (Compound 5) substituents in and . Sulfonyl groups are bulkier and more electron-withdrawing than halogens, likely affecting solubility, binding affinity, and crystal packing .
- Crystal Packing: Compounds 4 and 5 exhibit isostructural triclinic systems but require minor adjustments to accommodate Cl vs. F substituents. The phenylsulfonyl group in the target compound may induce distinct packing due to steric and electronic differences .
- Biological Activity: While the target compound’s activity is unreported, structurally related aminothiazoles () show antiviral, antioxidant, and antibacterial properties. The phenylsulfonyl group may modulate target engagement compared to cyanophenyl or trifluoromethylphenyl substituents .
Pharmacological Potential
- Enzyme Inhibition: Compound 36 (), featuring a sulfamoyl group, inhibits carbonic anhydrases. The target compound’s phenylsulfonyl group may similarly interact with enzyme active sites, though its aminophenol moiety could introduce additional hydrogen-bonding interactions .
- Antiviral Activity: Aminothiazoles with 4-cyanophenyl substituents () exhibit influenza A inhibition. The phenylsulfonyl group’s electron-withdrawing nature might enhance binding to viral proteases or polymerases .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)amino)phenol?
- Methodology :
- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Use dioxane or dichloromethane for solubility and reaction efficiency. Ethanol-DMF mixtures are recommended for recrystallization to enhance purity .
- Catalysts : Triethylamine (TEA) is critical for neutralizing HCl byproducts, improving yield .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to identify intermediates and adjust reaction time .
Q. How can structural confirmation of the compound be achieved post-synthesis?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the thiazole ring, phenylsulfonyl group, and phenolic -OH. For example, phenolic protons appear as a singlet near δ 9–10 ppm, while thiazole carbons resonate at 150–160 ppm .
- FT-IR : Key peaks include S=O stretching (1150–1250 cm) for sulfonyl groups and N-H bending (3300–3500 cm) for the amine linkage .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., C: 69.48% observed vs. 69.12% calculated) to validate purity .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology :
- Polar Solvents : DMSO or ethanol are preferred for dissolution in biological assays due to high solubility of thiazole derivatives .
- Stability Tests : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to identify decomposition pathways .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonyl group introduction be elucidated?
- Methodology :
- Kinetic Studies : Monitor sulfonation using -NMR (if fluorinated analogs are used) or HPLC to track intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and activation energies for sulfonyl transfer .
- Isotopic Labeling : Use -labeled reagents to trace sulfur incorporation via mass spectrometry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Re-evaluate IC values in standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines (e.g., HeLa vs. MCF-7) .
- SAR Analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to isolate contributions of specific functional groups .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
Q. How can the compound’s interaction with biological targets be characterized?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for protein targets like kinases or tubulin .
- Molecular Docking : Use AutoDock Vina to simulate binding poses with active sites (e.g., ATP-binding pockets) and validate via mutagenesis .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring thermal stabilization of proteins in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
